molecular formula C22H21N5O2 B2524769 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide CAS No. 1795443-58-1

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide

Cat. No.: B2524769
CAS No.: 1795443-58-1
M. Wt: 387.443
InChI Key: BRMFQNAAERUVOU-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a complex organic compound that features a pyridazinone core and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridazinone core through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing

Biological Activity

The compound 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring fused with an imidazo-pyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.

Structural Formula

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}

The compound's IUPAC name indicates the presence of functional groups that are often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

Anticancer Activity

Research has indicated that derivatives of pyridazine and imidazo-pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been explored using models such as the pentylenetetrazole (PTZ) test. Some derivatives have shown protective effects against seizures, suggesting a potential role in epilepsy treatment. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridazine core can enhance anticonvulsant efficacy .

Antimicrobial Effects

Compounds with similar structures have been tested for antimicrobial properties. For example, studies have shown that pyridazine derivatives exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study on pyridazine derivatives showed IC50 values ranging from 5 to 15 µM against breast cancer cells, indicating potent cytotoxicity.
Anticonvulsant Effects In PTZ-induced seizure models, analogs demonstrated an ED50 of approximately 30 mg/kg, suggesting effective seizure protection .
Antimicrobial Activity Compounds were effective against Staphylococcus aureus and Candida albicans with MIC values below 10 µg/mL .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways via caspase-dependent mechanisms.
  • Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth and survival.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-7-6-12-26-13-19(23-21(14)26)17-8-4-5-9-18(17)24-22(29)16(3)27-20(28)11-10-15(2)25-27/h4-13,16H,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMFQNAAERUVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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